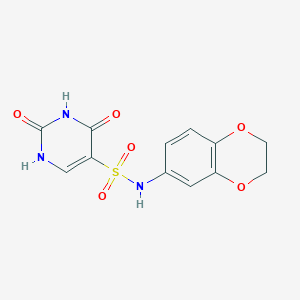
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a useful research compound. Its molecular formula is C12H11N3O6S and its molecular weight is 325.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxin moiety and a pyrimidine sulfonamide framework, which contributes to its biological activity. The molecular formula is C₁₅H₁₅N₃O₄S.
Antioxidant Activity
Research indicates that derivatives of benzodioxin compounds exhibit strong antioxidant properties. A study demonstrated that certain substituted benzodioxins can inhibit lipid peroxidation in human low-density lipoproteins (LDL), suggesting protective effects against oxidative stress . The most active compounds in this series were found to be significantly more potent than established antioxidants like probucol .
Antimicrobial Effects
The compound has shown promise in antimicrobial assays. For instance, derivatives synthesized from the parent structure were evaluated for their inhibitory effects against various bacterial strains. These studies revealed moderate activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Anti-Diabetic Potential
In a recent study focused on α-glucosidase enzyme inhibition, the compound demonstrated weak inhibitory activity. However, modifications to the structure could enhance this property, suggesting avenues for further research into its anti-diabetic potential .
The biological activities of this compound are believed to involve multiple mechanisms:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure may facilitate the scavenging of free radicals.
- Enzyme Inhibition : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
Case Study 1: Lipid Peroxidation Inhibition
A series of 2,3-dihydro-1,4-benzodioxin derivatives were tested for their ability to inhibit LDL oxidation. The results indicated that these compounds could significantly reduce oxidative damage in vitro, thereby supporting their use as therapeutic agents for cardiovascular diseases .
Case Study 2: Antimicrobial Activity Assessment
In vitro studies assessed the antimicrobial efficacy of newly synthesized derivatives against common pathogens. Results showed moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antimicrobial therapies .
Data Summary
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O6S/c16-11-10(6-13-12(17)14-11)22(18,19)15-7-1-2-8-9(5-7)21-4-3-20-8/h1-2,5-6,15H,3-4H2,(H2,13,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBYRISUJMUKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














